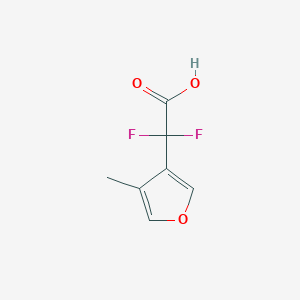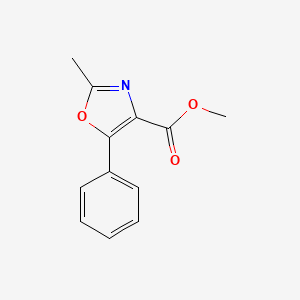![molecular formula C9H12F2O2 B13087709 Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823901-96-7](/img/structure/B13087709.png)
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,6-difluorobicyclo[310]hexane-6-carboxylate is a chemical compound with the molecular formula C9H12F2O2 It is characterized by the presence of a bicyclic structure with two fluorine atoms and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. The reaction conditions often involve the use of diazo compounds and rhodium catalysts to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical products with specific properties.
作用机制
The mechanism of action of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but with different fluorine atom positions.
6,6-Difluorobicyclo[3.1.0]hexane: Lacks the ethyl ester group but shares the bicyclic and fluorine-containing structure.
Uniqueness
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is unique due to the specific positioning of its fluorine atoms and the presence of the ethyl ester group.
属性
CAS 编号 |
1823901-96-7 |
|---|---|
分子式 |
C9H12F2O2 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)9(11)6-3-5(10)4-7(6)9/h5-7H,2-4H2,1H3 |
InChI 键 |
RRGPPWRCLDBGBB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(C2C1CC(C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


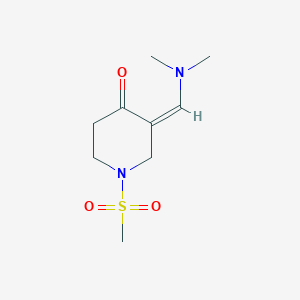


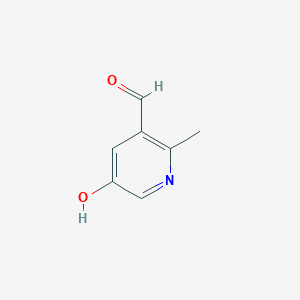


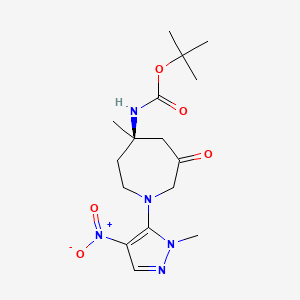
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)


